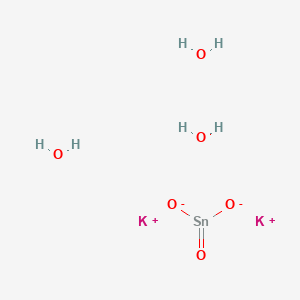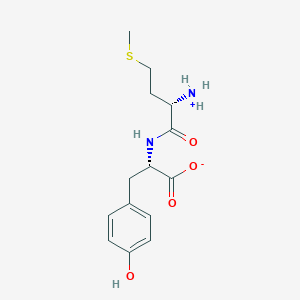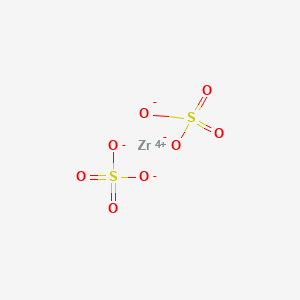
Zirkonsulfat
Übersicht
Beschreibung
Zirconium sulfate is an inorganic compound with the chemical formula Zr(SO₄)₂. It is a white or colorless solid that is highly soluble in water. Zirconium sulfate is commonly used in various industrial applications, including leather tanning, as a catalyst support, and in the precipitation of proteins and amino acids .
Wissenschaftliche Forschungsanwendungen
Zirconium sulfate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst support and in the synthesis of zirconium-based metal-organic frameworks (MOFs).
Biology: Utilized in the precipitation of proteins and amino acids.
Medicine: Investigated for its potential use in drug delivery systems and as an anti-cancer agent.
Industry: Employed in leather tanning, as a pigment stabilizer, and in the production of ceramics.
Wirkmechanismus
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Biochemische Analyse
Biochemical Properties
Zirconium sulfate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted. For instance, zirconium sulfate is known to be involved in spectroscopic techniques of zirconium determination including molecular and atomic spectrometry, X-ray fluorescence analysis, and electrochemical and activation methods .
Molecular Mechanism
At the molecular level, zirconium sulfate exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Its structure looks like half‐period shifted counterdirected chains built‐up by zirconium atoms linked by triangle pyramids of sulfate groups .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Zirconium sulfate can be synthesized through the reaction of zirconium oxide with sulfuric acid. The reaction is as follows: [ \text{ZrO}_2 + 2 \text{H}_2\text{SO}_4 + \text{H}_2\text{O} \rightarrow \text{Zr(SO}_4\text{)}_2(\text{H}_2\text{O})_x ] where ( x ) can vary depending on the degree of hydration .
Industrial Production Methods: The industrial production of zirconium sulfate typically involves the alkali decomposition of zircon. The three primary methods of alkali decomposition are:
- Sodium hydroxide fusion method
- Sodium carbonate sintering method
- Lime sintering method
Analyse Chemischer Reaktionen
Types of Reactions: Zirconium sulfate undergoes various chemical reactions, including:
Oxidation and Reduction: Zirconium sulfate can be reduced to zirconium oxide in the presence of reducing agents.
Substitution: It can react with other sulfates or oxides to form different zirconium compounds.
Common Reagents and Conditions:
Oxidation: Involves the use of oxidizing agents such as hydrogen peroxide.
Reduction: Involves the use of reducing agents such as hydrogen gas.
Substitution: Involves the use of other metal sulfates or oxides under controlled temperature and pressure conditions.
Major Products Formed:
Zirconium oxide (ZrO₂): Formed through reduction reactions.
Zirconium hydroxide (Zr(OH)₄): Formed through hydrolysis reactions.
Vergleich Mit ähnlichen Verbindungen
Zirconium oxide (ZrO₂): Used in ceramics and as a catalyst.
Zirconium hydroxide (Zr(OH)₄): Used in water treatment and as a precursor for other zirconium compounds.
Zirconium-based metal-organic frameworks (Zr-MOFs): Used in drug delivery and as adsorbents.
Uniqueness of Zirconium Sulfate: Zirconium sulfate is unique due to its high solubility in water and its ability to form stable complexes with various ligands. This makes it particularly useful in applications such as leather tanning and protein precipitation, where solubility and complex formation are crucial .
Eigenschaften
IUPAC Name |
zirconium(4+);disulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2H2O4S.Zr/c2*1-5(2,3)4;/h2*(H2,1,2,3,4);/q;;+4/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXAUZSQITFJWPS-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Zr+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Zr(SO4)2, O8S2Zr | |
| Record name | ZIRCONIUM SULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4837 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | zirconium(IV) sulfate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Zirconium(IV)_sulfate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0021466 | |
| Record name | Zirconium(IV) sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0021466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Anhydrous zirconium sulfate is a colorless microcrystalline solid. Zirconium sulfate is also obtained as a white crystalline tetrahydrate, ZrSO4.4H2O. Both forms are soluble in water and noncombustible. It is corrosive to aluminum. It is used in chemical analysis, as an additive for lubricants, and for many other uses., Liquid; Pellets or Large Crystals, Hygroscopic; [HSDB] Colorless solid; [CAMEO] White powder; [MSDSonline] | |
| Record name | ZIRCONIUM SULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4837 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Sulfuric acid, zirconium(4+) salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Zirconium sulfate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8487 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Crystalline solid. Converted to monohydrate at 100 °C, to anhydrous form at 380 °C; solubility in water at 18 °C: 52.5 g/100 g solution. A solution at room temperature deposits a solid on standing. The more dilute the solution the more rapid the decomposition /Zirconium sulfate tetrahydrate/, Soluble in water, Slightly soluble in ethanol | |
| Record name | ZIRCONIUM DISULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2530 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
3 at 68 °F (approx.) (USCG, 1999) - Denser than water; will sink, 3.22 g/cu cm, White tetragonal crystals; density: 2.80 g/cu cm. Very soluble in water /Zirconium sulfate tetrahydrate/, White crystalline powder; bulk density: 70 lb/cu ft; decomposes to monohydrate at 100 °C; soluble in water; slightly soluble in alcohol; insoluble in hydrocarbons; aqueous solutions are strongly acidic; aqueous solutions will precipitate potassium ions and amino acids from solution; aqueous solutions are decomposed by bases and heat. /Zirconium sulfate tetrahydrate/ | |
| Record name | ZIRCONIUM SULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4837 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ZIRCONIUM DISULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2530 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White crystals | |
CAS No. |
14644-61-2, 14475-73-1 | |
| Record name | ZIRCONIUM SULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4837 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Sulfuric acid, zirconium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014475731 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zirconium sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014644612 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfuric acid, zirconium(4+) salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Zirconium(IV) sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0021466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Zirconium sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.162 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZIRCONIUM SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01SJA33642 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ZIRCONIUM DISULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2530 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
410 °C | |
| Record name | ZIRCONIUM DISULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2530 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Zirconium sulfate can exist in various hydrated forms. The most common form is zirconium sulfate tetrahydrate, with the molecular formula Zr(SO₄)₂·4H₂O and a molecular weight of 355.41 g/mol.
ANone: Several spectroscopic techniques are employed to characterize zirconium sulfate, including:
- X-ray diffraction (XRD): Used to determine the crystalline phases present in the material, differentiating between the amorphous, tetragonal, and monoclinic forms of zirconium oxide present. [, , ]
- X-ray fluorescence (XRF): Used to analyze the elemental composition, confirming the presence of zirconium, sulfur, and other elements like titanium or hafnium. []
- X-ray photoelectron spectroscopy (XPS): Used to study the chemical state and surface composition, revealing the interaction of zirconium sulfate with supports like HMS. []
- Fourier transform infrared spectroscopy (FTIR): Employed to identify functional groups and study the acidity of the material, differentiating between Lewis and Brønsted acid sites. [, , ]
- UV-Vis Diffuse Reflectance Spectroscopy: Provides information on the coordination environment of zirconium within the material. []
ANone: Yes, zirconium sulfate can be effectively supported on various materials to enhance its catalytic performance and stability. These supports include:
- Zirconia: Supporting zirconium sulfate on zirconia can increase its surface area and acidity, leading to enhanced catalytic activity in reactions such as 2-propanol dehydration and cumene dealkylation. []
- Activated carbon (AC): Supporting zirconium sulfate on activated carbon can result in a water-tolerant solid acid catalyst with improved activity and hydrophobicity compared to unsupported zirconium sulfate. This supported catalyst has shown effectiveness in esterification reactions. []
- Hexagonal mesoporous silica (HMS): Zirconium sulfate can be impregnated on HMS to create a stable catalyst with a high surface area. This catalyst has shown promise in the esterification of bulky organic molecules, such as gossypol. [, ]
A: Zirconium sulfate is recognized as a solid acid catalyst and exhibits activity in various organic reactions. Its catalytic properties are primarily attributed to the presence of both Lewis and Brønsted acid sites on its surface. [, ]
ANone: Zirconium sulfate finds application as a catalyst in a variety of organic reactions, including:
- Synthesis of 2-ethoxyethyl acetate: Studies have explored the use of silica-supported zirconium sulfate tetrahydrate as a catalyst for this reaction. The strong interaction between the active compound and the support through hydrogen bonding and dehydration contributes to the high catalytic activity. [] Theoretical investigations using the ASED-MO method have provided insights into the reaction mechanism, suggesting the adsorption of 2-ethoxyethanol on the catalyst surface through hydrogen bonding. []
- Catalytic cracking of Cornus wilsoniana oil: Research has shown that KF-modified catalysts, particularly KF supported on CaO, exhibit higher catalytic activity compared to lanthanum oxide, zirconium sulfate, and calcium oxide alone in this process. While zirconium sulfate showed catalytic activity, its efficiency was lower compared to the KF-modified catalysts. []
- Synthesis of 7-hydroxy-4-methylcoumarin: Zirconium sulfate tetrahydrate has demonstrated effective catalytic activity in the synthesis of 7-hydroxy-4-methylcoumarin from 1,3-benzenediol and ethyl acetoacetate under microwave irradiation. []
- Friedel-Crafts alkylation of p-cresol: Sulfated zirconia has been investigated as a catalyst for the alkylation of p-cresol with cyclohexene. Studies revealed that sulfated zirconia exhibited higher activity and selectivity for the O-alkylated product compared to other catalysts such as dodecatungstophosphoric acid (DTP) supported on K10 clay and ZnCl2/K10. []
- Dehydration of 1,4-butanediol to tetrahydrofuran (THF): Zirconium sulfate has shown promise as a catalyst for the efficient and safe dehydration of 1,4-butanediol to THF. Pretreating the catalyst at high temperatures with an inert gas further enhances its activity. [, ]
- Esterification reactions:
- Zirconium sulfate tetrahydrate has been successfully used as a solid acid catalyst for the methyl esterification of rapeseed oil sediment to reduce its acid value and improve its suitability for biodiesel production. []
- A novel fibrous zirconium sulfate solid acid catalyst, prepared using collagen fiber as a matrix, has demonstrated high catalytic activity in the esterification of acrylic acid and n-octanol for the synthesis of n-butyl acetate. []
A: Yes, computational chemistry techniques like the ASED-MO method (including atomic repellent energy) have been employed to investigate the surface structure and catalytic mechanisms of zirconium sulfate. [, ]
- Surface Structure: ASED-MO calculations have been used to study the interaction of zirconium sulfate tetrahydrate with silica support, showing that strong hydrogen bonding and dehydration contribute to the uniform dispersion of the active compound on the support. []
- Reaction Mechanisms: This method has also been used to study the mechanism of 2-ethoxyethyl acetate synthesis by layered zirconium sulfate tetrahydrate. The calculations provided insights into the adsorption pattern of reactants on the catalyst surface and the energy profile of the reaction pathway. []
ANone: Zirconium sulfate is soluble in water, but its solubility is affected by factors such as temperature, pH, and the presence of other ions.
ANone: Yes, several alternatives to zirconium sulfate exist, depending on the specific application. For example:
- Catalysts: Several other solid acid catalysts can be used as alternatives to zirconium sulfate, such as zeolites, heteropolyacids, ion-exchange resins, and other metal oxides like titanium dioxide. The choice of catalyst depends on the specific reaction, desired selectivity, and cost considerations. [, , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
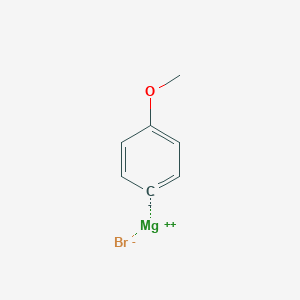
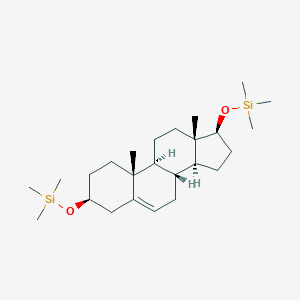
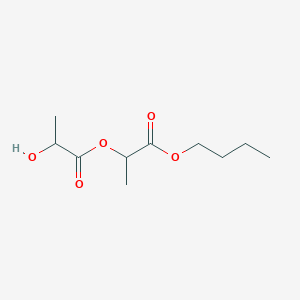
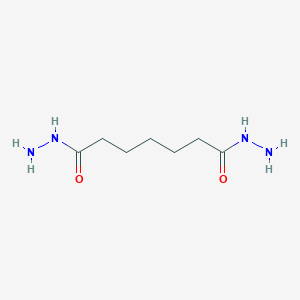
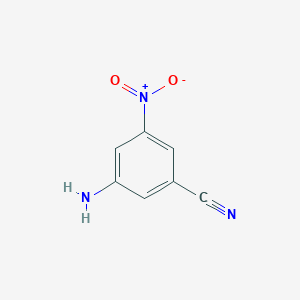

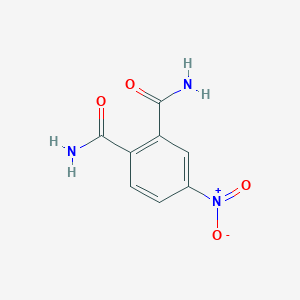
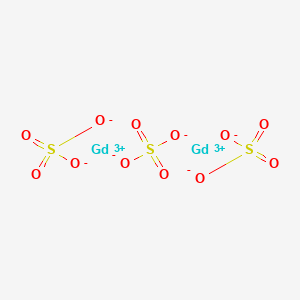
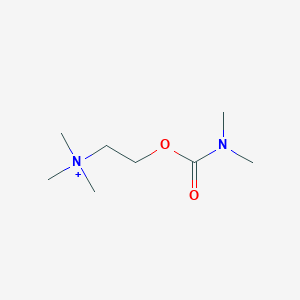
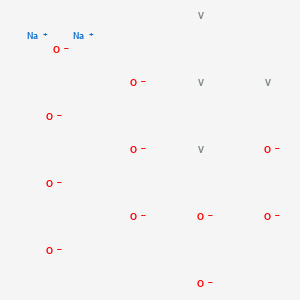
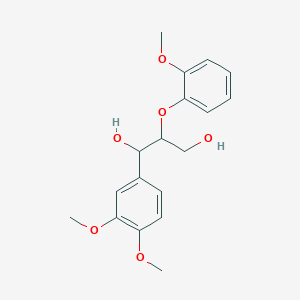
![3-[[9,10-Dihydro-4-(methylamino)-9,10-dioxo-1-anthryl]aminopropyl]trimethylammonium methyl sulphate](/img/structure/B77972.png)
